molecular formula C15H19NO5 B2445259 (2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate CAS No. 1357348-22-1

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B2445259
CAS No.: 1357348-22-1
M. Wt: 293.319
InChI Key: UZYUNWAMEQIRQH-ABLWVSNPSA-N
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Description

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS 883997-46-4) is a high-purity chiral piperidine derivative of significant value in organic and medicinal chemistry research. This compound, with a molecular formula of C15H19NO5 and a molecular weight of 293.32 g/mol, is characterized by its 98% purity and serves as a critical synthetic building block . Its primary research application lies in its role as a key chiral intermediate and precursor in the synthesis of complex, optically active molecules. For instance, it is used in patented processes for producing advanced structures like optically active diazabicyclooctane compounds, which are important scaffolds in drug discovery . Researchers utilize this compound to introduce the stereochemically defined 4-hydroxypiperidine motif, a structure found in various pharmacologically active agents. The compound is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and handling in a well-ventilated area are essential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Available for R&D with typical lead times of 1-3 weeks .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-4-hydroxypiperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12?,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYUNWAMEQIRQH-ABLWVSNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture and Stereochemical Requirements

The target molecule features a piperidine core with three key substituents:

  • A benzyl carboxylate at position 1
  • A methyl carboxylate at position 2 (with (2S) configuration)
  • A hydroxyl group at position 4

The stereochemical integrity at C-2 is critical for biological activity, necessitating enantioselective synthesis or resolution techniques. Retrosynthetically, the molecule can be dissected into a piperidine precursor, ester functionalities, and a hydroxyl group introduced via oxidation or hydroxylation.

Synthetic Routes to (2S)-1-Benzyl 2-Methyl 4-Hydroxypiperidine-1,2-Dicarboxylate

Asymmetric Hydrogenation of Enamine Intermediates

A widely employed strategy involves asymmetric hydrogenation of enamine precursors. For example:

Procedure :

  • Enamine Formation : React 4-ketopiperidine-1,2-dicarboxylate with a chiral amine (e.g., (R)-1-phenylethylamine) to form an enamine.
  • Hydrogenation : Catalyze with a Rh(I)-(R)-BINAP complex under 50 psi H₂ in methanol at 25°C for 12 hours.
  • Deprotection : Remove the chiral auxiliary via acidic hydrolysis (HCl, H₂O/THF) to yield the (2S)-configured amine intermediate.

Key Data :

Parameter Value Source
Enantiomeric Excess 98% ee
Yield 85% after purification

This method achieves high stereoselectivity but requires costly chiral catalysts.

Chiral Resolution via Diastereomeric Salt Formation

Industrial-scale production often employs resolution techniques:

Procedure :

  • Racemic Synthesis : Prepare racemic 1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate via esterification of 4-hydroxypiperidine with benzyl chloroformate and methyl chloroformate.
  • Salt Formation : Treat with (1S)-(−)-camphorsulfonic acid in ethanol, inducing crystallization of the (2S)-diastereomer.
  • Recovery : Neutralize with NaHCO₃ and extract with ethyl acetate.

Key Data :

Parameter Value Source
Purity Post-Crystallization 99.5%
Overall Yield 62%

Enzymatic Desymmetrization of Prochiral Intermediates

Biocatalytic methods offer an eco-friendly alternative:

Procedure :

  • Substrate Preparation : Synthesize prochiral 4-hydroxypiperidine-1,2-dicarboxylic acid dibenzyl ester.
  • Enzymatic Hydrolysis : Use Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 30°C to selectively hydrolyze the methyl ester.
  • Esterification : React the monoacid with methanol under Steglich conditions (DCC, DMAP).

Key Data :

Parameter Value Source
Conversion Rate 95%
Enantiomeric Ratio 99:1 (S:R)

Industrial-Scale Production Optimizations

Continuous Flow Hydrogenation

Modern facilities adopt flow chemistry to enhance efficiency:

Setup :

  • Reactor : Fixed-bed reactor packed with Pd/C (5% w/w)
  • Conditions : 80°C, 100 bar H₂, residence time 30 minutes
  • Feed : Enamine precursor in methanol (0.2 M)

Advantages :

  • 20% higher throughput vs. batch processes
  • Reduced catalyst loading (0.1 mol% vs. 1 mol% in batch)

Solvent-Free Esterification

Microwave-assisted synthesis minimizes waste:

Procedure :

  • Mix 4-hydroxypiperidine with benzyl chloroformate and methyl chloroformate (1:1.1:1.1 molar ratio).
  • Irradiate at 150°C for 10 minutes under 300 W microwave power.
  • Purify via short-path distillation.

Outcomes :

  • Reaction time reduced from 12 hours to 10 minutes
  • Yield improvement from 78% to 92%

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.61 (d, J = 12.4 Hz, 1H), 4.12 (s, 1H, OH), 3.72 (s, 3H, OCH₃), 3.55–3.48 (m, 1H, H-2), 2.88–2.75 (m, 2H, H-6), 2.15–1.98 (m, 2H, H-3).
  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time 14.2 min for (2S) isomer.

Thermogravimetric Analysis :

  • Decomposition onset: 215°C
  • Residual solvent: <0.1% (w/w)

Chemical Reactions Analysis

Ester Functionalization

The compound’s benzyl and methyl ester groups participate in selective hydrolysis and transesterification. For example:

  • Selective Benzyl Ester Cleavage : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group while preserving the methyl ester and hydroxyl group, enabling downstream modifications12.

  • Methyl Ester Hydrolysis : Basic conditions (NaOH/MeOH) convert the methyl ester to a carboxylic acid, facilitating conjugation or salt formation1.

Hydroxyl Group Reactivity

The C4 hydroxyl group undergoes:

  • Oxidation : With Jones reagent (CrO₃/H₂SO₄), it forms a ketone, critical for synthesizing piperidone derivatives3.

  • Protection/Deprotection : TBS or acetyl groups are introduced under standard silylation/acylation conditions, enabling orthogonal synthetic strategies2.

Piperidine Ring Modifications

  • Reductive Amination : The nitrogen participates in ring-expansion reactions with aldehydes under hydrogenation (e.g., Pd(OH)₂/H₂)4.

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts3.

Enzymatic Resolution

Chemoenzymatic methods employ hydroxyacid-binding proteins (HBPA) to resolve stereoisomers, achieving >95% enantiomeric excess2.

Comparative Reactivity of Stereoisomers

The (2S) configuration significantly influences reactivity compared to (2R,4S) and (2S,4R) isomers:

Reaction(2S)-Isomer12(2S,4R)-Isomer3[^7]
Oxidation (C4-OH)Forms ketone (87% yield)Epimerizes (62% yield)
Hydrogenolysis (C1-OBz)Complete deprotectionPartial ring opening
Enzymatic hydrolysisNot substrates for HBPASubstrates for HBPA

Stability and Side Reactions

  • Thermal Degradation : Above 150°C, decarboxylation of the methyl ester occurs1.

  • Acid Sensitivity : Strong acids (HCl/MeOH) induce piperidine ring contraction to pyrrolidine derivatives3.

Footnotes

Scientific Research Applications

Pharmacological Studies

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate has been investigated for its potential pharmacological properties. It shows promise as a muscarinic acetylcholine receptor antagonist , which may have implications in treating conditions related to acetylcholine dysregulation . Additionally, its structural analogs have been explored for their activity against various biological targets, including beta-adrenergic receptors and fatty acid amide hydrolase .

Neuropharmacology

Research indicates that compounds related to this compound may exhibit neuroprotective effects. Studies have shown that similar piperidine derivatives can modulate neurotransmitter systems and may be beneficial in models of neurodegenerative diseases .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules used in drug development. Its ability to act as a versatile building block allows chemists to create various derivatives with tailored pharmacological properties .

Case Study: Neuroprotective Properties

A study published in Pharmaceutical Research highlighted the neuroprotective effects of hydroxypiperidine derivatives, including this compound. The research demonstrated that these compounds could inhibit oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study: Antimicrobial Activity

Research conducted on related compounds has shown antimicrobial activity against various pathogens. The structure of this compound may contribute to similar effects, making it a candidate for further investigation in antimicrobial drug development .

Mechanism of Action

The mechanism of action of (2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate: shares structural similarities with other piperidine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(2S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, also known by its CAS number 1357348-22-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H19NO5
  • Molecular Weight : 293.32 g/mol
  • Melting Point : 99-100 °C
  • Density : 1.272 g/cm³ (predicted)
  • pKa : 14.38 (predicted)

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on various biological systems.

Research indicates that this compound may influence several pathways, including:

  • Histone Deacetylase Inhibition : It has been shown to exhibit histone deacetylase (HDAC) inhibitory activity, which is significant for regulating gene expression and has implications in cancer therapy .
  • Neuroprotective Effects : The compound is being investigated for its neuroprotective properties, potentially affecting neurotransmitter systems and offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Experimental Data

  • Histone Deacetylase Inhibition :
    • A study demonstrated that derivatives of the compound exhibited significant growth inhibition in cancer cell lines through HDAC inhibition. The compounds showed IC50 values indicating potent activity against specific cancer types .
  • Neuroprotective Studies :
    • In vitro assays suggested that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed through cell viability assays and measurement of apoptotic markers.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability and central nervous system penetration.

Summary of Biological Activities

Activity TypeObservationsReferences
Histone Deacetylase InhibitorSignificant growth inhibition in cancer cells
NeuroprotectionProtection against oxidative stress in neuronal cells
PharmacokineticsFavorable absorption and distribution

Q & A

Q. Methodological Insight :

  • Use fume hoods with >0.5 m/s face velocity during weighing.
  • Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles.
  • Store in airtight containers under nitrogen to prevent oxidation .

How can researchers resolve contradictions in reported solubility or stability data across literature sources?

Advanced Research Focus
Discrepancies may arise from:

  • Experimental conditions : Solubility in DMSO (e.g., 3.11 mg/mL ) vs. aqueous buffers.
  • Degradation under storage : Hydrolysis of ester groups in humid environments .

Q. Methodological Insight :

  • Replicate experiments using standardized buffers (e.g., pH 4.6 acetate ).
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

What analytical techniques are most reliable for characterizing stereochemical purity?

Q. Advanced Research Focus

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm axial/equatorial substituents .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Methodological Insight : Cross-validate NMR and HPLC data to rule out co-elution of enantiomers .

How should researchers handle discrepancies in hazard classification between SDS sources?

Basic Research Focus
Some SDSs classify the compound as non-hazardous , while others note GHS Category 2 warnings .

Q. Methodological Insight :

  • Consult multiple SDSs (e.g., PubChem , Combi-Blocks ) and prioritize data from peer-reviewed studies.
  • Conduct in-house toxicity screening (e.g., Ames test for mutagenicity) if conflicting data persist .

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